(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride
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Description
(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride is a useful research compound. Its molecular formula is C19H17ClN2S2 and its molecular weight is 372.93. The purity is usually 95%.
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Biological Activity
(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
- Molecular Formula : C19H17ClN2S2
- Molar Mass : 372.93 g/mol
These properties suggest a complex structure conducive to various interactions within biological systems .
Antimicrobial Activity
Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. A study on related thiophene derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of electron-withdrawing groups in the structure enhances this activity by stabilizing the compound’s interaction with bacterial targets.
Anticancer Activity
The compound's structural features may also contribute to anticancer activity. Compounds containing thiophene and indole derivatives have been studied for their ability to inhibit protein interactions involved in cancer progression, such as Pin1 inhibitors . These findings highlight the potential for this compound in cancer therapeutics.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene-containing compounds. Key observations include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances bioactivity by improving binding affinity to biological targets.
- Hydrophobic Substituents : Introducing hydrophobic groups can increase membrane permeability, thereby enhancing efficacy against intracellular pathogens .
Modification | Effect on Activity |
---|---|
Electron-withdrawing group at ortho position | Increases potency against viral strains |
Hydrophobic substitution at indole position | Enhances bioavailability and efficacy |
Case Study 1: Antiviral Activity
A study focusing on thiazole derivatives demonstrated that compounds with specific substitutions exhibited high anti-HCV potency. The research emphasized the importance of structural modifications in enhancing antiviral efficacy, suggesting that similar strategies could be applied to optimize this compound for antiviral applications .
Case Study 2: Anticancer Applications
Another investigation into related compounds revealed their potential as Pin1 inhibitors, which are valuable in cancer therapy. The study outlined how structural variations influenced the inhibitory activity against Pin1, indicating that this compound might similarly affect cancer-related pathways .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(thiophen-2-ylmethylimino)inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S2.ClH/c1-2-8-17-16(7-1)18(20-12-14-5-3-9-22-14)11-19(17)21-13-15-6-4-10-23-15;/h1-11,20H,12-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAOGDUAQODTCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=NCC3=CC=CS3)NCC4=CC=CS4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.